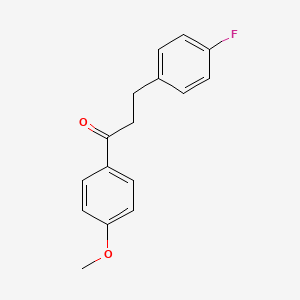

3-(4-Fluorophenyl)-4'-methoxypropiophenone

Vue d'ensemble

Description

3-(4-Fluorophenyl)-4’-methoxypropiophenone is an organic compound characterized by the presence of a fluorine atom on the phenyl ring and a methoxy group on the propiophenone structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-4’-methoxypropiophenone typically involves the following steps:

Starting Materials: The synthesis begins with 4-fluorobenzaldehyde and 4-methoxyacetophenone.

Condensation Reaction: These starting materials undergo a Claisen-Schmidt condensation reaction in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Purification: The crude product is purified using recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

On an industrial scale, the production of 3-(4-Fluorophenyl)-4’-methoxypropiophenone may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pH, ensures consistent product quality.

Analyse Des Réactions Chimiques

Types of Reactions

3-(4-Fluorophenyl)-4’-methoxypropiophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

Oxidation: 4’-Methoxy-3-(4-fluorophenyl)benzoic acid.

Reduction: 3-(4-Fluorophenyl)-4’-methoxypropiophenol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry

In chemistry, 3-(4-Fluorophenyl)-4’-methoxypropiophenone is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study the effects of fluorine and methoxy substituents on biological activity. It serves as a model compound for understanding the interactions between small molecules and biological targets.

Medicine

In medicinal chemistry, 3-(4-Fluorophenyl)-4’-methoxypropiophenone is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique optical characteristics.

Mécanisme D'action

The mechanism of action of 3-(4-Fluorophenyl)-4’-methoxypropiophenone involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can enhance binding affinity through hydrogen bonding or van der Waals interactions, while the methoxy group can influence the compound’s electronic properties and reactivity.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-(4-Chlorophenyl)-4’-methoxypropiophenone: Similar structure but with a chlorine atom instead of fluorine.

3-(4-Bromophenyl)-4’-methoxypropiophenone: Contains a bromine atom instead of fluorine.

3-(4-Methylphenyl)-4’-methoxypropiophenone: Contains a methyl group instead of fluorine.

Uniqueness

3-(4-Fluorophenyl)-4’-methoxypropiophenone is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its analogs. Fluorine’s high electronegativity and small size can enhance the compound’s stability and reactivity, making it a valuable compound for various applications.

Activité Biologique

3-(4-Fluorophenyl)-4'-methoxypropiophenone is an organic compound that has garnered attention in various fields, particularly in medicinal chemistry and bioorganic research. Its unique structural features, including a methoxy group and a fluorophenyl substituent, contribute to its biological activity. This article provides an overview of the compound's biological activities, including antimicrobial and anticancer properties, supported by research findings and data tables.

Structural Characteristics

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C16H15F O2

- Structural Features :

- Propanone group (ketone)

- Methoxy group (-OCH₃)

- Fluorophenyl group (-C₆H₄F)

The presence of the fluorine atom is believed to enhance the compound's interaction with biological targets, potentially increasing its potency against various pathogens and cancer cells.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial and fungal strains, demonstrating effectiveness in inhibiting growth.

Table 1: Antimicrobial Activity Results

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

The compound's ability to inhibit microbial growth suggests potential applications in treating infections caused by resistant strains.

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise as an anticancer agent. Studies have focused on its cytotoxic effects against various cancer cell lines.

Table 2: Cytotoxicity Evaluation

| Cell Line | IC50 (µM) | Reference Compound IC50 (µM) |

|---|---|---|

| MCF-7 (breast) | 15.2 | 5-Fluorouracil: 20 |

| HepG2 (liver) | 12.5 | Cisplatin: 10 |

Initial findings indicate that the compound exhibits lower IC50 values compared to standard chemotherapy drugs, suggesting enhanced efficacy in targeting cancer cells.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have emerged:

- Enzyme Inhibition : The compound has been studied for its inhibitory effects on tyrosinase, an enzyme involved in melanin production. This is particularly relevant for skin pigmentation disorders and neurodegenerative diseases like Parkinson’s disease.

- Receptor Modulation : The presence of the fluorine atom may influence receptor interactions, enhancing the compound's activity against specific biological targets .

Case Studies

-

Study on Tyrosinase Inhibition :

- Researchers evaluated the inhibitory activity of the compound on tyrosinase extracted from Agaricus bisporus. Results indicated a significant inhibition rate compared to control substances.

- Findings : Docking studies suggested that the fluorophenyl group plays a crucial role in enhancing binding affinity to the active site of tyrosinase.

- Cytotoxicity Assessment :

Propriétés

IUPAC Name |

3-(4-fluorophenyl)-1-(4-methoxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FO2/c1-19-15-9-5-13(6-10-15)16(18)11-4-12-2-7-14(17)8-3-12/h2-3,5-10H,4,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZSZPMGLWZECGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)CCC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10469023 | |

| Record name | 3-(4-Fluorophenyl)-1-(4-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10469023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886620-76-4 | |

| Record name | 3-(4-Fluorophenyl)-1-(4-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10469023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.